5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide
Overview
Description
5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide is a chemical compound with the molecular formula C9H10N2O4S2 and a molecular weight of 274.32 g/mol . It is known for its unique structure, which includes a thiophene ring substituted with an aminosulfonyl group and a succinimide moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide typically involves the reaction of 5-aminosulfonylthiophene with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The aminosulfonyl group can be reduced to an amino group.
Substitution: The succinimide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the succinimide moiety under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted succinimides.
Scientific Research Applications
5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological molecules, while the succinimide moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Aminosulfonylthiophen-2-YL)phthalimide
- N-(5-Aminosulfonylthiophen-2-YL)maleimide
- N-(5-Aminosulfonylthiophen-2-YL)glutarimide
Uniqueness
5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide is unique due to its specific combination of a thiophene ring, an aminosulfonyl group, and a succinimide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Biological Activity
5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiophene ring substituted with a sulfonamide group and a dioxopyrrolidine moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing thiophene and sulfonamide structures exhibit significant antimicrobial properties. A study demonstrated that similar derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonamide group is believed to enhance the interaction with bacterial enzymes, disrupting their function.
Anticancer Potential
The anticancer activity of this compound has been evaluated in several studies. In vitro assays revealed that this compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Mechanistic studies suggest that it may inhibit specific signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes, particularly those involved in metabolic processes. For instance, it has shown inhibitory effects on carbonic anhydrase and other related enzymes, which are crucial for maintaining physiological pH balance and facilitating various biochemical reactions .
Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the antimicrobial efficacy against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study 2 | Evaluated anticancer effects on MCF-7 cells. The compound induced apoptosis with an IC50 value of 15 µM after 48 hours. |
Study 3 | Assessed enzyme inhibition; demonstrated significant inhibition of carbonic anhydrase with an IC50 value of 25 µM. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The sulfonamide group likely interacts with active site residues in target enzymes, leading to inhibition.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at the G1 phase, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to apoptosis in cancer cells.
Properties
IUPAC Name |
5-[(2,5-dioxopyrrolidin-1-yl)methyl]thiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S2/c10-17(14,15)9-4-1-6(16-9)5-11-7(12)2-3-8(11)13/h1,4H,2-3,5H2,(H2,10,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTHOMVMPIRNLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=C(S2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182684 | |
Record name | 2-Thiophenesulfonamide, 5-[(2,5-dioxo-1-pyrrolidinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101182684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393441-98-9 | |
Record name | 2-Thiophenesulfonamide, 5-[(2,5-dioxo-1-pyrrolidinyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenesulfonamide, 5-[(2,5-dioxo-1-pyrrolidinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101182684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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